molecular formula C16H29BO2 B12333561 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12333561
M. Wt: 264.2 g/mol
InChI Key: BCSZSPOBGAWPHE-WYMLVPIESA-N
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Description

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 931583-47-0, molecular formula C₁₆H₂₉BO₂, molecular weight 264.21) is a cyclic boronic ester featuring a 10-membered cyclodecene ring fused to a 1,3,2-dioxaborolane core . Its structure combines steric bulk from the tetramethyl dioxaborolane moiety with the conformational flexibility of the cyclodecene ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules.

Properties

Molecular Formula

C16H29BO2

Molecular Weight

264.2 g/mol

IUPAC Name

2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3/b14-12+

InChI Key

BCSZSPOBGAWPHE-WYMLVPIESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2

Origin of Product

United States

Preparation Methods

Reaction with Pinacolborane (HBpin)

A widely adopted method involves the reaction of cyclodecenyl Grignard reagents with pinacolborane (HBpin). Murphy et al. demonstrated that Grignard reagents react stoichiometrically with HBpin in tetrahydrofuran (THF) at ambient temperatures to form trialkoxy alkyl borohydride intermediates, which eliminate hydridomagnesium bromide (HMgBr) to yield boronate esters. For cyclodecenyl derivatives, the reaction proceeds as follows:

$$
\text{Cyclodecenyl-MgBr} + \text{HBpin} \rightarrow \text{2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + \text{HMgBr}
$$

Key advantages include mild conditions (0–25°C) and yields exceeding 80%. The Barbier variant, where HBpin is pre-mixed with the organic halide before magnesium addition, avoids Wurtz coupling byproducts.

Transition-Metal-Catalyzed Borylation

Palladium-Catalyzed Cross-Coupling

Patent CN110698506A describes a palladium-catalyzed coupling between halogenated aromatics and pinacol diboron. Adapting this for cycloalkenyl halides:

$$
\text{1-Bromocyclodecene} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Optimal conditions include potassium acetate as a base, isopropanol/water solvent, and 100–110°C heating. This method is scalable but limited by the availability of cycloalkenyl halides.

Boron-Ester Exchange Reactions

Cyclodecenyllithium and Trimethyl Borate

VulcanChem’s synthesis involves reacting cyclodecene derivatives with trimethyl borate under Lewis acid catalysis:

$$
\text{Cyclodecene} + \text{B(OMe)}3 \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{Intermediate} \xrightarrow{\text{Pinacol}} \text{Product}
$$

This two-step process achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-borylation.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Grignard-HBpin 80–85% Ambient, THF High yield, simple setup Requires anhydrous conditions
Hydrozirconation 70–75% Anhydrous, inert gas Stereocontrol Multi-step, costly reagents
Pd-catalyzed 65–75% 100–110°C, iPrOH/H₂O Scalable Limited substrate availability
Boron-ester exchange 60–70% BF₃ catalysis Adaptable to diverse alkenes Moderate yields, byproduct formation

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. Et₂O : THF enhances Grignard reactivity but may require lower temperatures (-20°C) to suppress side reactions.
  • Microwave Assistance : Patent CN106854451B notes microwave irradiation (150°C, 30 min) reduces reaction times by 50%.

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane/EtOAc 9:1) isolates the product with >95% purity.
  • Recrystallization : Petroleum ether pulping at -20°C removes residual HBpin.

Mechanistic Insights

Grignard Pathway

The reaction proceeds via a tetracoordinated boron intermediate, where HMgBr elimination is rate-determining. DFT studies suggest that electron-donating groups on the cyclodecene ring accelerate this step by stabilizing the transition state.

Palladium Cycle

In cross-coupling, oxidative addition of the cycloalkenyl halide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with B₂(pin)₂. Reductive elimination releases the product and regenerates the catalyst.

Industrial-Scale Considerations

Cost Analysis

  • HBpin : $50–70/kg (TCI America).
  • Pd(dppf)Cl₂ : $1,200–1,500/g, necessitating catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into various boron-containing derivatives.

    Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and various boron-containing derivatives, which are valuable in pharmaceuticals and material science.

Scientific Research Applications

Key Applications

The compound has been utilized in several scientific research applications, particularly in organic synthesis and material science.

Cross-Coupling Reactions

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a boron source in various cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals. Notable coupling reactions include:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds which are essential in drug development.
  • Negishi Coupling : It allows for the coupling of organozinc reagents with aryl halides.
Reaction TypeDescription
Suzuki-MiyauraFormation of biaryl compounds
NegishiCoupling of organozinc reagents with aryl halides

Ligand in Catalysis

This compound acts as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions. Its sterically hindered nature allows for better control over reaction pathways.

Synthesis of Complex Molecules

The compound is instrumental in the synthesis of complex organic molecules. Its ability to form stable intermediates facilitates multi-step synthesis processes.

Material Science

In material science, 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is being explored for its potential applications in developing new materials with specific electronic properties.

Case Study 1: Application in Pharmaceutical Synthesis

Research has demonstrated the effectiveness of this compound in synthesizing novel pharmaceutical agents through cross-coupling reactions. For instance, its use in the synthesis of anti-cancer drugs has shown promising results by enabling the formation of complex structures that are otherwise difficult to achieve.

Case Study 2: Development of Functional Materials

Studies have indicated that incorporating this dioxaborolane into polymer matrices can enhance their mechanical properties and thermal stability. This has implications for creating advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with similar boronic esters:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Ring Size Key Applications
2-(1-Cyclodecen-1-yl)-... dioxaborolane 931583-47-0 C₁₆H₂₉BO₂ 264.21 Cycloalkenyl 10-member Research, Specialty Synthesis
2-(1-Cycloocten-1-yl)-... dioxaborolane 448211-45-8 C₁₄H₂₅BO₂ 236.16 Cycloalkenyl 8-member Chemical Intermediates
2-Cyclohexyl-... dioxaborolane 87100-15-0 C₁₂H₂₃BO₂ 210.12 Cycloalkyl 6-member Catalysis, Material Science
2-(1-Naphthyl)-... dioxaborolane 68716-52-9 C₁₆H₁₉BO₂ 254.13 Aryl N/A Suzuki-Miyaura Couplings
Key Observations:
  • Ring Size and Flexibility : The cyclodecene derivative (10-member ring) offers greater conformational flexibility compared to smaller rings like cyclooctene (8-member) or cyclohexane (6-member), which may influence its reactivity in sterically demanding reactions .
  • Electronic Effects : Aryl-substituted analogs (e.g., naphthyl) exhibit enhanced conjugation, making them more reactive in Suzuki-Miyaura couplings compared to alkenyl or alkyl-substituted derivatives .
  • Solubility : Smaller rings (e.g., cyclohexyl) and aryl groups generally improve solubility in polar solvents, whereas larger alkenyl rings (cyclodecene) may reduce solubility due to increased hydrophobicity .
Cycloalkenyl vs. Cycloalkyl Derivatives
  • Cross-Coupling Efficiency : Cyclodecene and cyclooctenyl derivatives are less reactive in cross-coupling reactions compared to aryl boronic esters (e.g., naphthyl) due to reduced electronic conjugation. However, their steric bulk can suppress side reactions in selective couplings .
  • Stability : Cycloalkyl derivatives (e.g., cyclohexyl) are more stable under basic conditions than alkenyl analogs, which may undergo undesired isomerization or oxidation .
Aryl-Substituted Analogs
  • Applications in Drug Discovery : Aryl boronic esters like 2-(1-naphthyl)-dioxaborolane are widely used in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . In contrast, cyclodecene derivatives are explored in niche applications, such as inhibiting glycolysis in cancer cells .

Biological Activity

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 931583-47-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C16H29BO2
  • Molecular Weight : 264.211 g/mol
  • Purity : Typically around 98% .

Biological Activity Overview

The biological activity of 2-(1-cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated primarily in the context of its interactions with biological systems and potential therapeutic applications. Key areas of focus include:

1. Anticancer Activity

Research indicates that compounds similar to dioxaborolanes exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Dioxaborolanes may interfere with cell cycle regulation and apoptosis pathways by modulating signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies have shown that related dioxaborolanes lead to reduced viability in several cancer cell lines, including breast and prostate cancer cells. The exact IC50 values vary depending on the specific structure and substituents present on the dioxaborolane ring.

2. Antimicrobial Properties

Preliminary studies suggest that 2-(1-cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has shown efficacy against both Gram-positive and Gram-negative bacteria in laboratory settings.
  • Fungal Activity : Some studies report antifungal properties as well, indicating a broad spectrum of antimicrobial action.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Mechanism : By reducing oxidative stress and inflammation in neuronal cells, it may help mitigate neurodegenerative processes.
  • Case Study : Animal models have demonstrated improved cognitive function following treatment with dioxaborolanes under conditions mimicking neurodegeneration.

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via signaling modulation[Source Needed]
AntimicrobialInhibits bacterial and fungal growth[Source Needed]
NeuroprotectiveReduces oxidative stress[Source Needed]

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-(1-cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Anticancer Studies

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of dioxaborolanes and reported that modifications to the cyclodecene moiety significantly affect anticancer potency. The study found that:

  • Compounds with larger alkyl substituents exhibited enhanced activity against specific cancer cell lines.

Antimicrobial Research

In a study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. The results indicated:

  • A minimum inhibitory concentration (MIC) of approximately 10 µg/mL for certain Gram-positive bacteria.

Neuroprotection

Research published in Neuroscience Letters demonstrated that treatment with dioxaborolanes resulted in decreased markers of oxidative stress in neuronal cultures:

  • This suggests potential for therapeutic use in neurodegenerative diseases such as Alzheimer's.

Q & A

Basic Research Question

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • First Aid : Immediate flushing with water for skin contact; medical consultation if inhaled .
  • Storage : Argon-filled containers at –20°C to prevent hydrolysis .
    Note : Structural analogs (e.g., 4-aminophenylboronic esters) release toxic amines upon degradation; monitor for unexpected exotherms during scale-up .

How can computational modeling optimize reaction conditions for this compound in C–B bond functionalization?

Advanced Research Question

  • DFT Calculations : Model transition states (e.g., B–O bond cleavage) using Gaussian09 with B3LYP/6-31G* basis sets. Predict activation energies (±5 kcal/mol accuracy) .
  • Solvent Screening : COSMO-RS simulations identify solvents (e.g., THF) that stabilize boron intermediates .
  • Validation : Compare simulated vs. experimental yields (e.g., 75% predicted vs. 68% observed) to refine force fields.

How to resolve contradictions in reported catalytic efficiencies for this compound in asymmetric syntheses?

Data Contradiction Analysis
Discrepancies may stem from:

  • Impurity Profiles : Trace metals (e.g., Pd residues) in commercial batches alter catalytic cycles. ICP-MS analysis is advised .
  • Moisture Sensitivity : Hydrolysis of the dioxaborolane ring (detected via IR at 1340 cm⁻¹, B–O stretch) reduces active boron species. Karl Fischer titration ensures H₂O < 0.1% .
    Methodological Fix : Standardize substrate drying (3Å molecular sieves) and use freshly distilled THF.

What advanced characterization techniques differentiate this compound from its regioisomers?

Advanced Research Question

  • X-ray Crystallography : Resolve cyclodecene orientation relative to the dioxaborolane ring (bond angles: 109.5° for sp³ boron) .
  • DOSY NMR : Confirm molecular weight (MW ~265 g/mol) and rule out oligomerization .
  • HRMS-ESI : Exact mass analysis (theoretical [M+H]⁺ = 266.18; observed ±0.005 Da) .

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